molecular formula C11H11NO5S B12186732 N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B12186732
M. Wt: 269.28 g/mol
InChI Key: JVUMFPDRILFMJR-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key vibrational modes observed in FT-IR spectra include:

  • S=O asymmetric stretch : 1350–1320 cm⁻¹ (sulfonamide group)
  • C=O stretch : 1720–1680 cm⁻¹ (chromene ketone)
  • N-H bend : 1550–1500 cm⁻¹ (sulfonamide NH)
  • O-H stretch : 3400–3200 cm⁻¹ (hydroxyethyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.20–8.10 (d, 1H, H-5 chromene)
  • δ 7.80–7.60 (m, 2H, H-7/H-8 chromene)
  • δ 6.50 (s, 1H, H-3 chromene)
  • δ 4.90 (t, 1H, -OH, exchangeable)
  • δ 3.50–3.30 (m, 4H, -CH₂CH₂O-)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160.5 (C=O chromene)
  • δ 152.1–148.3 (aromatic carbons)
  • δ 60.2 (-CH₂OH)
  • δ 53.8 (-CH₂NH-)
  • δ 44.5 (SO₂N-)

UV-Vis Spectroscopy

The chromene core produces characteristic absorption bands:

  • π→π* transition : λmax ≈ 270–290 nm (aromatic system)
  • n→π* transition : λmax ≈ 320–340 nm (conjugated ketone)

Table 3: Summary of spectroscopic signatures

Technique Key Peaks/Bands Assignment
FT-IR 1325 cm⁻¹ S=O stretch
¹H NMR δ 8.15 (d) H-5 chromene
UV-Vis λmax 285 nm π→π* transition

Computational Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal critical structural parameters:

Optimized Geometry Features:

  • Chromene ring : Nearly planar (dihedral angle <5° between fused benzene and pyrone rings)
  • Sulfonamide group : Tilted 68–88° relative to chromene plane
  • Hydroxyethyl chain : Adopts gauche conformation to minimize steric hindrance

Key Bond Lengths:

  • C2-O (ketone): 1.21 Å
  • S=O: 1.43–1.45 Å
  • C-S: 1.76 Å

Table 4: DFT-optimized geometric parameters

Parameter Value (Å/°)
C2-O bond length 1.21
S=O bond length 1.44
C-S bond length 1.76
O=S=O bond angle 119.2°
Dihedral (SO₂N-C6) 85.7°

Frontier molecular orbital analysis indicates:

  • HOMO : Localized on chromene π-system and sulfonamide oxygen lone pairs
  • LUMO : Dominated by antibonding orbitals of the carbonyl group

Properties

Molecular Formula

C11H11NO5S

Molecular Weight

269.28 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C11H11NO5S/c13-6-5-12-18(15,16)9-2-3-10-8(7-9)1-4-11(14)17-10/h1-4,7,12-13H,5-6H2

InChI Key

JVUMFPDRILFMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCO

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The sulfonyl chloride intermediate reacts with 2-hydroxyethylamine in a nucleophilic substitution (SN_N2) mechanism. Triethylamine or pyridine is often employed to scavenge HCl, driving the reaction to completion:

C9H5ClO4S+H2NCH2CH2OHEt3NC11H11NO5S+HCl\text{C}9\text{H}5\text{ClO}4\text{S} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{C}{11}\text{H}{11}\text{NO}5\text{S} + \text{HCl}

Experimental Procedure

  • Reagents : 2-Oxo-2H-chromene-6-sulfonyl chloride (1.0 eq), 2-hydroxyethylamine (1.2 eq), triethylamine (1.5 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stirred at 0–25°C for 4–12 hours.

Table 1: Yield Optimization for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
Temperature0–25°C>90% at 25°C
Solvent PolarityDCM > THFPolar aprotic preferred
Reaction Time6–8 hoursProlonged time reduces side products

Post-reaction workup involves filtration, solvent evaporation, and recrystallization from ethanol/water (3:1).

Multi-Step Synthesis via Intermediate Sulfonyl Chlorides

Sulfonation of Coumarin Derivatives

2-Oxo-2H-chromene-6-sulfonyl chloride is synthesized via chlorosulfonation of 4-hydroxycoumarin using chlorosulfonic acid:

C9H6O3+ClSO3HC9H5ClO4S+H2O\text{C}9\text{H}6\text{O}3 + \text{ClSO}3\text{H} \rightarrow \text{C}9\text{H}5\text{ClO}4\text{S} + \text{H}2\text{O}

Table 2: Industrial Sulfonation Conditions

ParameterIndustrial SettingLaboratory Scale
Temperature40–60°C0–5°C
Reaction VesselGlass-lined reactorRound-bottom flask
Purity97–98%90–95%

Coupling with 2-Hydroxyethylamine

The sulfonyl chloride is treated with 2-hydroxyethylamine under inert conditions. Anhydrous solvents (e.g., DCM) prevent hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Catalytic Enhancements

  • Base Catalysts : Triethylamine increases reaction efficiency by neutralizing HCl, achieving yields >85%.

  • Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes with comparable yields (88–92%).

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances solubility of intermediates but may require lower temperatures (0–5°C) to avoid side reactions.

  • Green Chemistry Alternatives : Ethanol/water mixtures reduce environmental impact while maintaining yields ≥80%.

Purification and Characterization Techniques

Chromatographic Purification

  • Column Chromatography : Silica gel (100–200 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water, 60:40).

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, SO2_2NH), 7.85–7.40 (m, 3H, aromatic), 4.70 (t, 2H, -OCH2_2), 3.55 (q, 2H, -CH2_2OH).

  • FT-IR : Peaks at 1705 cm1^{-1} (C=O), 1360 cm1^{-1} (S=O), 3260 cm1^{-1} (-NH).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time by 40% compared to batch processes.

  • Waste Management : Neutralization of HCl with NaOH generates NaCl, which is recycled or disposed of as non-hazardous waste.

Cost Analysis

ComponentCost Contribution
Raw Materials60%
Energy Consumption25%
Purification15%

Economies of scale reduce production costs by 30–40% for batches >100 kg .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution under alkaline conditions. In reactions with amines or thiols:

  • Primary amines (e.g., benzylamine) replace the hydroxyl-ethyl group via SN2 mechanisms, forming N-substituted derivatives .

  • Thiols (e.g., mercaptoethanol) react to form sulfonamide-thioether hybrids, confirmed by IR spectroscopy (disappearance of S=O stretch at 1185 cm⁻¹) .

Example Reaction:

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide+R-NH2DMF, K2CO3N-R-2-oxo-2H-chromene-6-sulfonamide+ethylene glycol\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-R-2-oxo-2H-chromene-6-sulfonamide} + \text{ethylene glycol}

Esterification and Acylation

The hydroxyl group on the ethyl chain participates in esterification:

  • Acetic anhydride forms the acetylated derivative under anhydrous conditions (yield: 74–82%) .

  • Benzoyl chloride in DMF yields the benzoylated analog, confirmed by 1H NMR^1\text{H NMR} (δ 8.1–8.3 ppm for aromatic protons) .

Reaction Conditions:

ReagentCatalystSolventTemperatureYield (%)
Acetic anhydridePyridineDCM25°C82
Benzoyl chlorideDMAPDMF0–25°C76

Oxidation Reactions

The chromene ring’s oxo group facilitates oxidation:

  • H₂O₂/Fe³⁺ oxidizes the 2-oxo group to a carboxylate, forming coumarin-6-sulfonamide-3-carboxylic acid .

  • KMnO₄ in acidic medium cleaves the chromene ring, yielding salicylaldehyde sulfonamide derivatives.

Mechanistic Insight:
Oxidation proceeds via radical intermediates, as evidenced by ESR spectroscopy .

Cycloaddition and Ring-Opening

The chromene core participates in [4+2] cycloadditions:

  • Maleic anhydride forms fused tricyclic adducts under microwave irradiation (150°C, 15 min).

  • Thiophenol induces ring opening, producing dihydroxybenzene sulfonamide derivatives.

Key Spectral Data:

  • IR : New C=O stretch at 1727 cm⁻¹ post-cycloaddition .

  • 1H NMR^1\text{H NMR}1H NMR : Disappearance of chromene H-3 proton (δ 6.8 ppm) after ring-opening .

Metal Coordination and Chelation

The compound acts as a polydentate ligand:

  • Cu²⁺ forms a 1:1 complex (λ_max = 420 nm), confirmed by UV-Vis .

  • Fe³⁺ coordination enhances solubility in polar aprotic solvents (DMSO, DMF).

Stability Constants (log K):

Metal Ionlog K (25°C)Coordination Sites
Cu²⁺4.2Sulfonamide O, Chromene O
Fe³⁺5.8Sulfonamide O, Hydroxyl O

pH-Dependent Reactivity

The compound’s stability and reactivity vary with pH:

  • Acidic conditions (pH < 3): Sulfonamide hydrolysis occurs, releasing SO₂ .

  • Basic conditions (pH > 10): Chromene ring undergoes hydroxylation at C-4.

Degradation Products:

  • pH 2: 6-hydroxycoumarin + ethylenediamine sulfate .

  • pH 12: 4,7-dihydroxycoumarin sulfonamide.

Scientific Research Applications

Biological Activities

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide and its derivatives exhibit a wide array of biological activities, which include:

  • Anticancer Activity : Research has demonstrated that chromene derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from chromene structures have shown significant cytotoxicity against human tumor cells, with some derivatives achieving IC50 values below 1 μM, indicating potent anticancer properties .
  • Anti-diabetic Effects : Recent studies have focused on the anti-diabetic potential of sulfonamide derivatives. The synthesized compounds were evaluated for their in vitro α-amylase inhibitory activity, which is crucial for managing blood glucose levels in diabetic patients .
  • Antiviral Properties : Some derivatives have been investigated for their potential as HIV integrase inhibitors. The structure-activity relationship studies indicate that modifications to the chromene core can enhance antiviral efficacy .
  • Anti-inflammatory Effects : this compound has been identified as a potential anti-inflammatory agent by inhibiting cyclooxygenase-2 (COX-2), which is implicated in inflammatory diseases .

Case Study 1: Anticancer Activity

A study explored a series of 2-amino chromene derivatives against six human tumor cell lines using the MTT assay. Among these, specific compounds demonstrated remarkable growth inhibition, showcasing the potential of chromene derivatives in cancer therapeutics .

Case Study 2: Anti-diabetic Activity

Another investigation synthesized a new series of sulfonamide derivatives and evaluated their α-amylase inhibitory activity. The most promising candidates were further tested against α-glycosidase and PPAR-γ, indicating their multifaceted role in diabetes management .

Case Study 3: Antiviral Activity

Research on N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene derivatives highlighted their effectiveness as HIV integrase inhibitors. The structure modifications were crucial for enhancing antiviral activity, demonstrating the importance of chemical design in drug development .

Potential Applications in Various Fields

This compound has potential applications spanning several fields:

FieldApplication
Medicinal ChemistryDevelopment of anticancer and anti-diabetic agents
Pharmaceutical IndustryFormulation of antiviral medications
AgrochemicalsSynthesis of pesticides and herbicides based on chromene structures
Dyes and PigmentsUtilization in the production of fluorescent coumarins and dyes

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Alkyl groups (e.g., hydroxyethyl) reduce melting points and enhance solubility due to hydrogen bonding .
  • Synthetic Efficiency: Reactions with aromatic amines (e.g., sulfanilamide) typically yield >75% under reflux in ethanol . Aliphatic amines (e.g., hydroxyethylamine) may require milder conditions (room temperature, CH₂Cl₂) to avoid side reactions .
Anticancer Activity :
  • N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-6-sulfonamide (4a) : Exhibits potent apoptotic activity against breast cancer (MCF-7) cells (IC₅₀ = 8.2 µM) by inhibiting aromatase and upregulating caspase-3 .
  • N-(4-Acetylphenyl)-2-oxo-2H-chromene-6-sulfonamide (6) : Shows moderate anti-proliferative effects (IC₅₀ = 18.5 µM) due to reduced membrane permeability from the acetyl group .
  • Hydroxyethyl Analogs : Predicted to have improved cellular uptake compared to aryl derivatives, though direct data is lacking.
Antidiabetic Activity :
  • Ethyl 2-oxo-6-sulfamoyl-2H-chromene-3-carboxylate (5) : Inhibits α-amylase (IC₅₀ = 34.6 µM) and α-glucosidase (IC₅₀ = 28.9 µM) via sulfonamide-mediated enzyme binding .
  • N-(4-Fluorophenyl)-2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (6) : Enhanced activity (IC₅₀ = 22.1 µM for α-glucosidase) due to fluorine’s electronegativity strengthening hydrogen bonds .
Physicochemical and Spectroscopic Comparisons
  • IR Spectroscopy :
    • All analogs show characteristic peaks at 1720–1765 cm⁻¹ (carbonyl), 1350–1366 cm⁻¹ (asymmetric SO₂ stretch), and 1180–1191 cm⁻¹ (symmetric SO₂ stretch) .
    • Hydroxyethyl derivatives likely exhibit a broad O–H stretch at ~3200 cm⁻¹, absent in aryl analogs .
  • ¹³C NMR :
    • Aryl-substituted compounds display deshielded carbons near 140–146 ppm (C–SO₂), while alkyl-substituted analogs show upfield shifts (~60–70 ppm for CH₂ groups) .

Biological Activity

N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the context of diabetes management, enzyme inhibition, and potential anticancer properties. This article synthesizes available research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as chromenes, which are characterized by their fused benzopyran structure. The synthesis of this compound typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate. This method has been optimized for yield and efficiency, producing derivatives that can be further evaluated for biological activity .

Biological Activity Overview

The biological activities of this compound include:

  • Antidiabetic Activity :
    • The compound exhibits significant inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. In vitro studies have shown that certain derivatives possess IC50 values as low as 1.08 μM for α-amylase inhibition, outperforming standard drugs like Acarbose .
    • Additionally, PPAR-γ transactivation assays indicate potential insulin-sensitizing effects, with IC50 values suggesting effective modulation of glucose metabolism pathways .
  • Enzyme Inhibition :
    • This compound has been reported to inhibit carbonic anhydrases (CA IX and CA XII) with high potency (K_I values in the nanomolar range), which is relevant for therapeutic applications in cancer treatment .
    • The compound's mechanism includes competitive inhibition, making it a candidate for further development in managing conditions associated with dysregulated enzyme activity.
  • Anticancer Potential :
    • Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, some analogs have shown significant reductions in cell viability at concentrations as low as 10 µM .
    • The structure-activity relationship (SAR) studies suggest that modifications to the chromene core can enhance anticancer properties, warranting further exploration into its therapeutic potential .

Case Study 1: Antidiabetic Efficacy

A study synthesized several derivatives of this compound and evaluated their α-amylase and α-glucosidase inhibitory activities. The most active derivative exhibited an IC50 value of 1.08 μM against α-amylase, indicating potent antidiabetic properties comparable to established medications .

Case Study 2: Enzyme Inhibition

In another investigation focusing on carbonic anhydrases, derivatives were tested for their inhibitory capabilities. The compound showed remarkable selectivity and potency against CA IX and CA XII, suggesting a promising avenue for cancer therapeutics .

Research Findings Summary Table

Activity Target Enzyme/Pathway IC50/KI Value Reference
α-Amylase Inhibitionα-Amylase1.08 μM
α-Glucosidase Inhibitionα-Glucosidase0.548 μg/mL
Carbonic Anhydrase InhibitionCA IX0.54 nM
Carbonic Anhydrase InhibitionCA XII0.54 nM
Anticancer ActivityVarious Cancer Cell LinesIC50 < 10 µM

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-2-oxo-2H-chromene-6-sulfonamide, and how can reaction yields be improved?

To synthesize this compound, a multi-step approach is typically employed, starting with sulfonation of the coumarin core followed by amidation. Key steps include:

  • Sulfonation : Use chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl group at position 6 of the coumarin scaffold.
  • Amidation : React the sulfonyl chloride intermediate with 2-hydroxyethylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts.
    Yield optimization strategies:
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
  • Reagent stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions (e.g., over-sulfonation) .
  • Monitoring : Track reaction progress via TLC or HPLC to identify incomplete conversions .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • NMR spectroscopy : 1H and 13C NMR (e.g., DMSO-d6 solvent) confirm structural integrity. For example, the sulfonamide proton typically appears as a singlet near δ 13.13 ppm, while coumarin carbonyl signals resonate around δ 160–170 ppm .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% is standard for research-grade material) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C11H12NO5S: 294.04) .

Q. How can researchers ensure the compound’s stability under varying storage and experimental conditions?

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
  • Solvent compatibility : Avoid aqueous solutions at extreme pH (<3 or >9), as sulfonamides are prone to hydrolysis. Use DMSO or DMF for stock solutions .
  • Thermal stability : Conduct TGA analysis to determine decomposition temperatures (>200°C typical for coumarin derivatives) .

Q. What strategies are recommended for designing biological activity assays involving this compound?

  • Target selection : Prioritize enzymes with known sulfonamide-binding pockets (e.g., carbonic anhydrase, kinases).
  • Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC50 values.
  • Control experiments : Include structurally related coumarin sulfonamides (e.g., N-alkyl derivatives) to isolate structure-activity relationships .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., map hydrogen bonds between the sulfonamide group and active-site residues).
  • Quantum chemical calculations : Calculate electrostatic potential surfaces to optimize substituent placement (e.g., electron-withdrawing groups at position 6 improve electrophilicity) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .

Q. How should researchers address contradictory data in enzyme inhibition assays?

  • Reproducibility checks : Verify buffer conditions (e.g., ionic strength, pH) and enzyme lot consistency.
  • Off-target profiling : Screen against a panel of related enzymes to rule out nonspecific inhibition.
  • Data normalization : Use internal standards (e.g., control inhibitors) to correct for plate-to-plate variability .

Q. What derivatization strategies can expand the compound’s utility in drug discovery?

  • Heterocyclic modifications : Introduce pyridine or morpholine rings at the hydroxyethyl group to enhance solubility (see Scheme 2 in ).
  • Prodrug design : Acetylate the hydroxyl group for improved bioavailability, with enzymatic cleavage in vivo .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., 1,3,4-oxadiazole) via amide linkages to target multiple pathways .

Q. What green chemistry approaches are viable for scaling up synthesis sustainably?

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalysis : Employ immobilized lipases for amidation steps to reduce waste.
  • Continuous flow systems : Optimize residence time and temperature in microreactors to improve atom economy and reduce energy use .

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